![molecular formula C11H22N2 B1450481 7-Butyl-2,7-diazaspiro[3.5]nonane CAS No. 1782390-04-8](/img/structure/B1450481.png)

7-Butyl-2,7-diazaspiro[3.5]nonane

Vue d'ensemble

Description

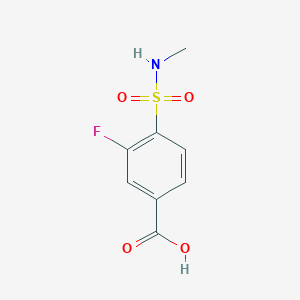

7-Butyl-2,7-diazaspiro[3.5]nonane, also known as B2DN, is a cyclic organic compound in the class of diazaspiro compounds. It is a nitrogen-containing heterocyclic compound with a molecular formula of C7H13N. B2DN is a colorless liquid at room temperature and has a boiling point of 183°C. It is soluble in organic solvents, such as ethanol and methanol, and is insoluble in water. B2DN has been studied for its potential use in a variety of scientific applications, including as a synthetic intermediate, as a pharmaceutical agent, and as a biochemical reagent.

Applications De Recherche Scientifique

Improved Synthetic Methods

Research has led to the development of improved synthetic methods for diazaspiro compounds, which are crucial for pharmaceutical applications. For example, a modified method for synthesizing diazaspiro[4.4] nonane demonstrates higher efficiency and better yield, highlighting the significance of these compounds in synthetic organic chemistry (Ji Zhiqin, 2004).

Antitubercular Agents

One notable application in pharmacology is the design and synthesis of benzothiazinone derivatives containing symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moieties, demonstrating excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research underlines the potential of diazaspiro compounds as frameworks for developing new antitubercular agents (A-peng Wang et al., 2020).

Conformational Studies and Potential Anticonvulsant Agents

The structure-property relationship studies of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones offer insights into their potential as anticonvulsant agents. This emphasizes the importance of understanding the molecular structures for the development of pharmaceuticals (A. Lazić et al., 2017).

Osteoporosis Treatment

Novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus have been investigated for their ability to inhibit osteoclast activity without affecting bone formation, suggesting a promising approach for treating osteoporosis by targeting the guanine nucleotide exchange activity of DOCK5 (Lucile Mounier et al., 2020).

Multicomponent Reactions and Heterocycle Synthesis

Isocyanide-based multicomponent reactions have been utilized for the efficient synthesis of various diazaspiro[4,4]nonane-2,4-dione derivatives, showcasing the versatility of these compounds in creating complex heterocyclic structures with high atom economy (Ebrahim Soleimani et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 7-Butyl-2,7-diazaspiro[3.5]nonane are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .

Mode of Action

This compound interacts with its targets, the sigma receptors, leading to changes in their activity. Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Biochemical Pathways

The interaction of this compound with sigma receptors affects various biochemical pathways. The S1R is highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with the sigma receptors. For instance, S1R ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models . The exact molecular and cellular effects of this compound are subject to further investigation.

Propriétés

IUPAC Name |

7-butyl-2,7-diazaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWWMZIQQVJOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC2(CC1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

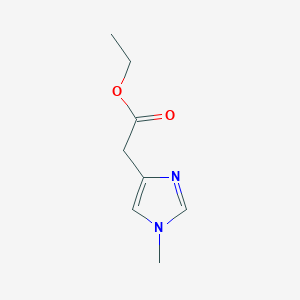

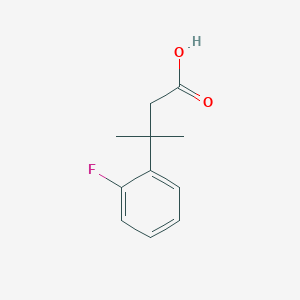

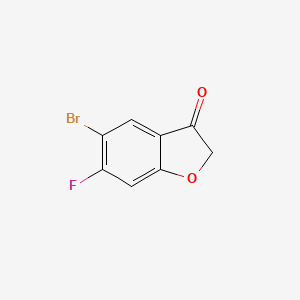

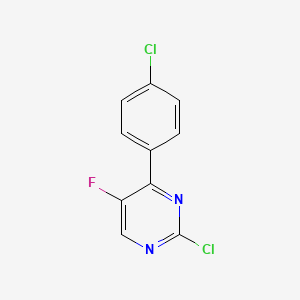

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)

amine](/img/structure/B1450420.png)